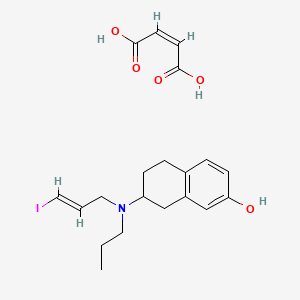

7-hydroxy-PIPAT maleate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

200722-46-9 |

|---|---|

Molecular Formula |

C20H26INO5 |

Molecular Weight |

487.3 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;7-[[(E)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-2-ol |

InChI |

InChI=1S/C16H22INO.C4H4O4/c1-2-9-18(10-3-8-17)15-6-4-13-5-7-16(19)12-14(13)11-15;5-3(6)1-2-4(7)8/h3,5,7-8,12,15,19H,2,4,6,9-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b8-3+;2-1- |

InChI Key |

IQRDHLSQXOATHD-HBRCEPSSSA-N |

SMILES |

CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

CCCN(C/C=C/I)C1CCC2=C(C1)C=C(C=C2)O.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O.C(=CC(=O)O)C(=O)O |

Other CAS No. |

159651-91-9 |

Synonyms |

Alternative Name: 7-OH-PIPAT |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 7-hydroxy-PIPAT maleate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 7-hydroxy-PIPAT maleate, a potent and selective dopamine D3 receptor agonist. Intended for researchers, medicinal chemists, and professionals in drug development, this document outlines a detailed synthetic pathway from commercially available precursors, discusses the rationale behind key reaction steps, and presents a suite of analytical techniques for the thorough characterization of the final compound. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature, ensuring a robust and reproducible approach to obtaining and verifying this valuable pharmacological tool.

Introduction: The Significance of 7-hydroxy-PIPAT as a D3 Receptor Ligand

The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, is a G protein-coupled receptor implicated in a variety of neurological and psychiatric disorders, including substance abuse, Parkinson's disease, and schizophrenia.[1][2] Consequently, the development of selective ligands for the D3 receptor is of paramount importance for both elucidating its physiological roles and for the discovery of novel therapeutics.

7-hydroxy-PIPAT ((RS)-trans-7-Hydroxy-2-[N-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin) has emerged as a critical research tool due to its high affinity and selectivity for the D3 receptor over the closely related D2 subtype.[3] Its maleate salt form enhances its stability and handling properties, making it suitable for a range of in vitro and in vivo studies. This guide provides a detailed exposition of its chemical synthesis and the analytical methods required to ensure its identity, purity, and structural integrity.

The following diagram illustrates the central role of 7-hydroxy-PIPAT in probing the dopamine D3 receptor signaling pathway.

Caption: Dopamine D3 receptor activation by 7-hydroxy-PIPAT.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of 7-hydroxy-PIPAT maleate can be approached through a convergent strategy. The core of the molecule is the 7-hydroxy-2-aminotetralin scaffold. This can be functionalized with a propyl group and a 3-iodo-2-propenyl group at the nitrogen atom. The final step involves the formation of the maleate salt.

Our proposed synthetic route begins with the commercially available 7-methoxy-2-tetralone. This strategy involves a reductive amination to introduce the propylamino group, followed by N-alkylation with an appropriate three-carbon iodinated electrophile. A crucial demethylation step is then required to unmask the 7-hydroxyl group, and the synthesis is completed by salt formation with maleic acid.

Caption: Proposed synthetic pathway for 7-hydroxy-PIPAT maleate.

Experimental Protocols: Synthesis of 7-hydroxy-PIPAT maleate

This section provides detailed, step-by-step protocols for the synthesis of 7-hydroxy-PIPAT maleate.

Step 1: Synthesis of 7-methoxy-2-(propylamino)tetralin

This step involves the reductive amination of 7-methoxy-2-tetralone with propylamine. This is a robust and widely used method for the formation of secondary amines from ketones.

-

Protocol:

-

To a solution of 7-methoxy-2-tetralone (1.0 eq.) in methanol, add propylamine (1.2 eq.) and sodium cyanoborohydride (1.5 eq.).

-

Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of 1M hydrochloric acid until the solution is acidic.

-

Remove the methanol under reduced pressure.

-

Basify the aqueous residue with a 2M sodium hydroxide solution and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure 7-methoxy-2-(propylamino)tetralin.

-

-

Scientific Rationale: Sodium cyanoborohydride is a mild reducing agent that is selective for the reduction of the iminium ion intermediate over the starting ketone, thus preventing the formation of the corresponding alcohol as a byproduct. Methanol is a suitable solvent for both the reactants and the reducing agent.

Step 2: Synthesis of 7-methoxy-PIPAT

The secondary amine from the previous step is alkylated with (E)-1-bromo-3-iodopropene to introduce the iodo-propenyl group.

-

Protocol:

-

Dissolve 7-methoxy-2-(propylamino)tetralin (1.0 eq.) in a suitable aprotic solvent such as acetonitrile.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq.), to the solution.

-

Add (E)-1-bromo-3-iodopropene (1.1 eq.) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 48 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 7-methoxy-PIPAT.

-

-

Scientific Rationale: The use of an aprotic solvent like acetonitrile prevents it from participating in the reaction. DIPEA acts as a scavenger for the hydrobromic acid generated during the reaction, driving the equilibrium towards the product. Direct alkylation of secondary amines can sometimes lead to over-alkylation, but with careful control of stoichiometry, the desired tertiary amine can be obtained in good yield.[4][5][6]

Step 3: Synthesis of 7-hydroxy-PIPAT (free base)

The methoxy group is cleaved to reveal the desired hydroxyl group. Boron tribromide is a powerful reagent for the demethylation of aryl methyl ethers.

-

Protocol:

-

Dissolve 7-methoxy-PIPAT (1.0 eq.) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of boron tribromide (1.2 eq.) in dichloromethane.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by the slow addition of methanol, followed by water.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 7-hydroxy-PIPAT as a free base.

-

-

Scientific Rationale: Boron tribromide is a strong Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond. The reaction is performed at low temperatures to control its exothermicity and improve selectivity. Anhydrous conditions are crucial as boron tribromide reacts violently with water.

Step 4: Synthesis of 7-hydroxy-PIPAT maleate

The final step is the formation of the maleate salt to improve the compound's stability and handling characteristics.

-

Protocol:

-

Dissolve the purified 7-hydroxy-PIPAT free base (1.0 eq.) in a minimal amount of a suitable solvent, such as ethanol or isopropanol.[7]

-

In a separate flask, dissolve maleic acid (1.0 eq.) in the same solvent.

-

Slowly add the maleic acid solution to the solution of the free base with stirring.

-

Stir the mixture at room temperature for 1-2 hours. The maleate salt may precipitate out of the solution.

-

If precipitation occurs, collect the solid by filtration. If not, the solvent can be slowly evaporated to induce crystallization.

-

Wash the resulting solid with a small amount of cold solvent and dry under vacuum to yield 7-hydroxy-PIPAT maleate.

-

-

Scientific Rationale: The basic tertiary amine of 7-hydroxy-PIPAT reacts with the acidic protons of maleic acid in an acid-base reaction to form the corresponding salt. The choice of solvent is important to ensure that both the free base and the acid are soluble, while the resulting salt is ideally less soluble, facilitating its isolation.

Characterization of 7-hydroxy-PIPAT maleate

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 7-hydroxy-PIPAT maleate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the synthesized compound.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum should show characteristic signals for the aromatic protons of the tetralin ring system, the aliphatic protons of the tetralin and propyl groups, and the vinylic protons of the iodo-propenyl group. The presence of the maleate counterion will be indicated by a singlet in the olefinic region.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule, further confirming its structure.

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic Protons | 6.5 - 7.0 | 110 - 160 |

| Vinylic Protons (PIPAT) | 6.0 - 6.5 | 100 - 140 |

| Vinylic Protons (Maleate) | ~6.3 (singlet) | ~130 |

| Aliphatic Protons (Tetralin) | 1.5 - 3.5 | 20 - 60 |

| Aliphatic Protons (Propyl) | 0.9 (t), 1.5-1.7 (m), 2.5-2.7 (t) | 10 - 60 |

| Carboxyl Carbons (Maleate) | - | ~170 |

This is a representative table of expected chemical shifts. Actual values may vary depending on the solvent and instrument used.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns.

-

Protocol (Electrospray Ionization - ESI):

-

Prepare a dilute solution of 7-hydroxy-PIPAT maleate in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

-

Expected Results: The mass spectrum should show a prominent peak corresponding to the protonated molecule of the free base, [M+H]⁺, at an m/z value of approximately 372.09. The isotopic pattern of this peak should be consistent with the presence of one iodine atom.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound.

-

Protocol (Reversed-Phase HPLC):

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with an additive such as 0.1% formic acid or trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength of approximately 220 nm.

-

-

Expected Results: A pure sample of 7-hydroxy-PIPAT maleate should show a single major peak in the chromatogram, with a purity of ≥98% as determined by peak area integration.

-

Chiral HPLC: Since 7-hydroxy-PIPAT possesses a stereocenter, chiral HPLC can be used to separate the enantiomers if a stereospecific synthesis was performed or to confirm that a racemic mixture was produced.

-

Column: A chiral stationary phase (CSP) such as a cellulose- or amylose-based column.

-

Mobile Phase: Typically a mixture of hexane and an alcohol (e.g., isopropanol) with a small amount of an amine modifier (e.g., diethylamine).

-

Caption: Workflow for the analytical characterization of 7-hydroxy-PIPAT maleate.

Conclusion

This technical guide has detailed a comprehensive and scientifically grounded approach to the synthesis and characterization of 7-hydroxy-PIPAT maleate. By following the outlined protocols, researchers can reliably produce and validate this important D3 receptor agonist for use in their studies. The emphasis on the rationale behind each experimental step is intended to provide a deeper understanding of the chemical transformations and analytical techniques involved, thereby empowering scientists to troubleshoot and adapt these methods as needed. The successful synthesis and thorough characterization of 7-hydroxy-PIPAT maleate are crucial first steps in leveraging its potential to advance our understanding of the dopamine D3 receptor and its role in health and disease.

References

- Guo, W., & Zhuang, X. (2000). Dopamine D3 receptor binding by D3 agonist 7-OH-DPAT (7-hydroxy-dipropylaminotetralin) and antipsychotic drugs measured ex vivo by quantitative autoradiography. Canadian journal of physiology and pharmacology, 78(1), 7–11.

-

National Center for Biotechnology Information. (n.d.). 7-hydroxy-PIPAT maleate. PubChem Compound Database. Retrieved February 23, 2026, from [Link]

- Foulon, C., Kung, M. P., & Kung, H. F. (1993). Synthesis of (R,S)-2'-trans-7-hydroxy-2-[N-n-propyl-N-(3'-iodo-2'-propenyl)-amino]tetralin (trans-7-OH-PIPAT): a new D3 dopamine receptor ligand. Journal of medicinal chemistry, 36(10), 1499–1500.

- Chumpradit, S., Kung, M. P., & Kung, H. F. (1993). Synthesis and optical resolution of (R)- and (S)-trans-7-Hydroxy-2-[N-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin: a new D3 dopamine receptor ligand. Journal of medicinal chemistry, 36(26), 4308–4312.

- Hacksell, U., Svensson, U., Nilsson, J. L. G., Hjorth, S., Carlsson, A., Wikström, H., Lindberg, P., & Sanchez, D. (1980). N-Alkylated 2-aminotetralins: central dopamine-receptor stimulating activity. Journal of medicinal chemistry, 23(8), 887–891.

- Cannon, J. G., Brubaker, A. N., Long, J. P., Flynn, J. R., Verimer, T., Harnirattisai, P., Costall, B., Naylor, R. J., & Nohria, V. (1981). 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. Journal of medicinal chemistry, 24(2), 149–153.

-

KiloMentor. (2017, March 11). Preparation of Pharmaceutical Salts. Retrieved February 23, 2026, from [Link]

-

Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved February 23, 2026, from [Link]

-

Wikipedia. (n.d.). Amine alkylation. Retrieved February 23, 2026, from [Link]

-

University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved February 23, 2026, from [Link]

- Matassini, C., Clemente, F., & Goti, A. (2014). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2014(3), 283-311.

- Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. (2024). Journal of Molecular Modeling, 30(3), 85.

-

Chemistry LibreTexts. (2019, June 5). 25.7 Preparation of Amines. Retrieved February 23, 2026, from [Link]

Sources

- 1. Optimisation of the enantiomeric separation of 12 2-aminotetralin analogues using Chiral AGP high-performance liquid chromatography by simultaneous factorial design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7-Methoxy-2-tetralone synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis routes of 7-Methoxy-2-tetralone [benchchem.com]

- 4. Amine alkylation - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

pharmacological profile of 7-hydroxy-PIPAT maleate

An In-Depth Technical Guide to the Pharmacological Profile of 7-Hydroxy-PIPAT Maleate

Abstract

This technical guide provides a comprehensive analysis of the , a critical tool for neuroscience research. As a synthetic ligand, 7-hydroxy-PIPAT maleate is distinguished by its high affinity and selectivity for the dopamine D₃ receptor subtype.[1][2] This document synthesizes data on its receptor binding characteristics, in vitro functional activity as a G-protein coupled receptor (GPCR) agonist, and its corresponding in vivo pharmacological effects. Detailed, field-proven experimental protocols for radioligand binding and functional cAMP assays are provided to enable researchers to rigorously characterize this and similar compounds. The guide is intended for researchers, scientists, and drug development professionals engaged in the study of the dopaminergic system and related neurological and psychiatric disorders.

Introduction: The Significance of 7-Hydroxy-PIPAT in Dopamine Research

The dopaminergic system is a cornerstone of central nervous system function, modulating processes from motor control and motivation to reward and cognition. The dopamine D₂-like receptor family, comprising the D₂, D₃, and D₄ subtypes, has been a primary focus of therapeutic development for decades. Within this family, the D₃ receptor has emerged as a particularly compelling target due to its restricted expression in limbic brain regions associated with emotion and cognition.

7-Hydroxy-PIPAT ((RS)-trans-7-Hydroxy-2-[N-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin maleate) is a synthetic aminotetralin derivative that has become an invaluable pharmacological tool for elucidating the specific functions of the D₃ receptor. Its defining characteristic is a significantly higher binding affinity and selectivity for the D₃ receptor compared to the closely related D₂ receptor. This selectivity allows for the targeted investigation of D₃ receptor-mediated pathways, distinguishing them from the broader effects of less selective D₂/D₃ agonists. This guide provides a detailed examination of the binding, functional, and behavioral pharmacology of 7-hydroxy-PIPAT, underpinned by robust experimental methodologies.

Receptor Binding Profile: Affinity and Selectivity

The foundational characteristic of any receptor ligand is its binding profile. This is typically determined through radioligand competition binding assays, which quantify the affinity of a test compound for a specific receptor target.[3]

Dopamine Receptor Subtype Selectivity

7-Hydroxy-PIPAT demonstrates a marked preference for the human dopamine D₃ receptor. While data for 7-hydroxy-PIPAT is specific, the closely related and well-characterized compound, R-(+)-7-OH-DPAT, shows a more than 200-fold higher affinity for cloned human dopamine D₃ receptors (Ki = 0.57 nM) than for D₂ receptors, illustrating the selectivity profile of this class of compounds.[4] This selectivity is critical for its utility as a research tool, enabling the pharmacological dissection of D₃-specific functions. It is important to note that, like its parent compounds, 7-hydroxy-PIPAT can exhibit cross-reactivity with other receptors, notably the serotonin 5-HT₁A receptor, which must be accounted for in experimental design.[5]

| Receptor Subtype | Reported Affinity (Ki) | Reference Compound |

| Dopamine D₃ | ~0.57 nM | R-(+)-7-OH-DPAT[4] |

| Dopamine D₂ | >100 nM | R-(+)-7-OH-DPAT[4] |

| Serotonin 5-HT₁A | ~1.4 nM (Kd) | [¹²⁵I]7-OH-PIPAT[5] |

| Table 1: Comparative binding affinities. Values can vary based on experimental conditions and the specific radioligand used. |

Experimental Protocol: Radioligand Competition Binding Assay

This protocol provides a gold-standard method for determining the binding affinity (Ki) of an unlabeled test compound, such as 7-hydroxy-PIPAT, by measuring its ability to compete with a radiolabeled ligand for binding to a target receptor.[3][6]

Causality: The principle is competitive inhibition. The concentration of the unlabeled test compound that displaces 50% of the specifically bound radioligand (the IC₅₀ value) is determined. This value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[6]

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Cell Membranes: Utilize membranes from cell lines (e.g., CHO or HEK293) stably expressing the human dopamine receptor subtype of interest (e.g., D₃ or D₂).[3]

-

Assay Buffer: Prepare a buffer suitable for receptor binding (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).[3][6]

-

Radioligand: Select a high-affinity radioligand for the target receptor, such as [³H]-Spiperone or [¹²⁵I]7-OH-PIPAT.[3][5]

-

Test Compound: Prepare a stock solution of 7-hydroxy-PIPAT maleate and create serial dilutions to cover a wide concentration range (e.g., 10⁻¹² M to 10⁻⁵ M).

-

Non-specific Agent: Use a high concentration (e.g., 10 µM) of a non-radiolabeled, structurally distinct ligand (e.g., Butaclamol or Haloperidol) to define non-specific binding.[3]

-

-

Assay Plate Setup (96-well format, in triplicate):

-

Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (typically at its Kd value), and cell membranes.[3]

-

Non-specific Binding (NSB) Wells: Add the non-specific agent, radioligand, and cell membranes.[3]

-

Competition Wells: Add the serial dilutions of 7-hydroxy-PIPAT, radioligand, and cell membranes.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.[5]

-

Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters multiple times with ice-cold assay buffer to remove residual unbound ligand.[6]

-

Radioactivity Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.[3]

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of 7-hydroxy-PIPAT.

-

Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

-

Self-Validation: The inclusion of total and non-specific binding wells is crucial for self-validation. A robust assay will show a large window between total and non-specific binding. The Hill slope of the competition curve should be close to 1.0, indicating a competitive interaction at a single binding site.

In Vitro Functional Activity: G-Protein Coupling and Signaling

While binding affinity indicates how well a compound interacts with a receptor, functional assays reveal the consequence of that binding—whether it activates (agonist), blocks (antagonist), or deactivates (inverse agonist) the receptor. 7-hydroxy-PIPAT functions as a dopamine receptor agonist.[1]

D₃ Receptor Signaling Pathway

The dopamine D₃ receptor, like the D₂ receptor, primarily couples to the Gαi/o family of G proteins.[6] Agonist binding initiates a conformational change in the receptor, catalyzing the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the G protein. This activation causes the Gαi/o subunit to dissociate from the Gβγ dimer. The primary downstream effect of the activated Gαi/o subunit is the inhibition of the enzyme adenylyl cyclase, which leads to a measurable decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[6][7]

Experimental Protocol: cAMP Functional Assay (Gαi-coupled)

To measure the agonist activity of 7-hydroxy-PIPAT at a Gαi-coupled receptor, the assay must be designed to detect a decrease in cAMP levels. Since basal cAMP levels are often low, adenylyl cyclase is typically stimulated with an agent like forskolin. The ability of the agonist to inhibit this forskolin-stimulated cAMP production is then quantified.[7] Various commercial kits are available for this purpose, such as those using HTRF, AlphaScreen, or enzyme fragment complementation (EFC).[7][8][9][10]

Causality: The assay quantifies the functional consequence of D₃ receptor activation. By stimulating the system with forskolin, a high and measurable level of cAMP is produced. An effective Gαi-coupled agonist like 7-hydroxy-PIPAT will inhibit adenylyl cyclase, causing a dose-dependent reduction in the measured cAMP signal. This reduction is directly proportional to the functional potency of the compound.

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Use a cell line stably expressing the D₃ receptor (e.g., CHO-D3).

-

Seed the cells into a suitable microplate (e.g., 384-well white opaque plate) and incubate for 18-24 hours to allow for adherence.[8]

-

-

Compound Preparation:

-

Prepare serial dilutions of 7-hydroxy-PIPAT maleate in an appropriate assay buffer (e.g., HBSS with HEPES, IBMX, and BSA).[9] IBMX is a phosphodiesterase inhibitor used to prevent the degradation of cAMP, thereby improving the assay window.

-

-

Agonist Stimulation:

-

Remove the culture medium from the cells.

-

Add the diluted 7-hydroxy-PIPAT to the wells.

-

Immediately add a fixed concentration of forskolin (a concentration predetermined to elicit ~80% of its maximal response, e.g., EC₈₀) to all wells except the negative control.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

cAMP Detection (Example using a Lysis-Based HTRF Assay):

-

Add the cAMP detection reagents as per the manufacturer's protocol (e.g., a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).[7]

-

Incubate at room temperature for approximately 60 minutes to allow the immunoassay to reach equilibrium.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

-

-

Data Analysis:

-

Calculate the ratio of the two emission wavelengths and convert this to cAMP concentration using a standard curve run in parallel.

-

Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of 7-hydroxy-PIPAT.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (or IC₅₀ for inhibition) and Emax values.

-

Self-Validation: The protocol's integrity is verified by including proper controls: a basal control (cells only), a stimulated control (cells + forskolin), and a standard curve. A successful assay will show a clear, dose-dependent inhibition of the forskolin-stimulated signal by the test agonist.

In Vivo Pharmacology: Behavioral and Physiological Effects

In vivo studies are essential to understand how a compound's molecular properties translate into physiological and behavioral outcomes in a complex living system. Studies with D₃-preferring agonists like 7-OH-PIPAT and the related 7-OH-DPAT have provided insights into the role of the D₃ receptor in motor control and reward.

Effects on Motor Behavior and Reward

In rats, D₃-preferring agonists often induce a characteristic biphasic effect on motor activity. At lower doses, compounds like 7-OH-PIPAT can decrease locomotion and sniffing while increasing yawning.[11] This is thought to be mediated by the activation of presynaptic D₃ autoreceptors, which inhibit dopamine release.[4] At higher doses, these compounds can lead to an increase in sniffing and locomotion, likely due to the stimulation of postsynaptic D₂ receptors as the dose exceeds the selective range for D₃.[11][12]

In place conditioning studies, which assess the rewarding or aversive properties of a compound, 7-OH-PIPAT did not produce a conditioned place preference (CPP), suggesting it has a low potential for reward under those specific experimental conditions.[11]

Experimental Workflow: In Vivo Motor Activity Assessment

Causality: This workflow is designed to objectively measure the behavioral output resulting from the pharmacological action of 7-hydroxy-PIPAT on the central nervous system. By systematically varying the dose, a dose-response relationship can be established for specific behaviors (e.g., locomotion, yawning), providing evidence for the engagement of different receptor populations (e.g., presynaptic D₃ vs. postsynaptic D₂) at different concentrations.

Sources

- 1. 7-hydroxy-PIPAT maleate | C20H26INO5 | CID 24978534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Hydroxy-PIPAT maleate | CAS 159559-71-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. cosmobio.co.jp [cosmobio.co.jp]

- 9. resources.revvity.com [resources.revvity.com]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. Effects of D3-preferring agonists 7-OH-PIPAT and PD-128,907 on motor behaviors and place conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo occupancy of D2 dopamine receptors by 7-OH-DPAT - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 7-hydroxy-PIPAT at the Dopamine D3 Receptor

Abstract

The dopamine D3 receptor (D3R) represents a critical therapeutic target for a spectrum of neurological and psychiatric disorders, including schizophrenia, substance use disorder, and Parkinson's disease.[1] Its high homology with the D2 receptor, however, presents a significant challenge in the development of selective ligands.[2] 7-hydroxy-PIPAT, a derivative of the well-characterized D3-preferring agonist 7-OH-DPAT, has emerged as a valuable pharmacological tool, particularly in its radioiodinated form, for probing the intricacies of D3R function.[3][4] This guide provides a comprehensive technical overview of the mechanism of action of 7-hydroxy-PIPAT at the D3 receptor. We will dissect its binding properties, explore its engagement of downstream signaling pathways—namely G-protein activation and β-arrestin recruitment—and provide detailed, field-proven protocols for its characterization. The central theme of this guide is the principle of functional selectivity, or biased agonism, a paradigm that is crucial for the rational design of next-generation D3R-targeted therapeutics.[5]

Introduction to the Dopamine D3 Receptor and 7-hydroxy-PIPAT

The D3 receptor is a member of the D2-like family of dopamine receptors, which also includes the D2 and D4 subtypes.[6] These are G-protein coupled receptors (GPCRs) that primarily signal through the inhibitory Gαi/o subunit.[6] Upon activation by an agonist, the Gαi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP).[7] Beyond this canonical pathway, agonist binding also promotes the phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs), which facilitates the recruitment of β-arrestin proteins.[1] β-arrestins sterically hinder further G-protein coupling, leading to signal desensitization, and also initiate a distinct wave of G-protein-independent signaling.[5]

7-hydroxy-PIPAT (trans-7-hydroxy-2-[N-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin) was developed as a high-affinity ligand for the D3 receptor.[3] Its structure is closely related to the extensively studied compound 7-OH-DPAT. The iodinated nature of 7-hydroxy-PIPAT makes it particularly suitable for radiolabeling with Iodine-125 ([125I]), creating a powerful tool for in vitro binding and autoradiography studies.[4][7]

The critical attributes of 7-hydroxy-PIPAT that warrant this in-depth analysis are its high binding affinity and its selectivity for the D3 receptor over the D2 receptor, which allows for more precise interrogation of D3R-specific functions.[4][8]

Characterizing Receptor Engagement: Binding Affinity and Selectivity

The foundational step in characterizing any receptor ligand is to determine its binding affinity (Kd or Ki) and selectivity profile. Radioligand binding assays are the gold standard for this purpose.[9]

Principle of Radioligand Binding Assays

These assays measure the direct interaction of a radiolabeled ligand with its receptor in a biological preparation, typically cell membranes expressing the receptor of interest.[9] By competing the binding of a fixed concentration of a radioligand with increasing concentrations of an unlabeled test compound (like 7-hydroxy-PIPAT maleate), one can determine the inhibitor constant (Ki) of the test compound, which reflects its binding affinity.

Causality in Experimental Design

-

Choice of Radioligand: While one could use tritiated 7-OH-DPAT ([3H]7-OH-DPAT), the iodinated version of 7-hydroxy-PIPAT ([125I]7-OH-PIPAT) offers a much higher specific activity, enabling the detection of low-density receptor populations.[7][10] Alternatively, a high-affinity antagonist radioligand like [3H]spiperone can be used.[4] The choice depends on whether the goal is to characterize the agonist-specific high-affinity state or total receptor population.

-

Receptor Preparation: Recombinant cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells, stably transfected to express the human D3 receptor are preferred.[11] This ensures a high density of the target receptor and avoids the complexity of native tissue which contains multiple dopamine receptor subtypes. CHO cells are an industry standard for stable, large-scale production, while HEK293 cells offer the advantage of human-like post-translational modifications, which can be critical for receptor function.[10][12]

-

Assay Buffer Composition: The buffer typically contains 50 mM Tris-HCl, along with various ions. Notably, MgCl2 is included as magnesium ions are essential for the high-affinity binding of agonists to GPCRs.[1]

-

Incubation Time and Temperature: The incubation must be long enough to allow the binding reaction to reach equilibrium.[12] For high-affinity ligands, this can take 60-120 minutes.[3] The temperature is typically set at room temperature or 30°C to ensure receptor stability while facilitating binding.[13] Colder temperatures (e.g., 4°C) can increase binding by reducing the dissociation rate but may require significantly longer incubation times to reach equilibrium.[14]

Quantitative Data: Binding Profile of D3R Ligands

The following table summarizes representative binding affinities for 7-hydroxy-PIPAT and the related reference agonist, 7-OH-DPAT.

| Ligand | Receptor | Preparation | Radioligand | K_d / K_i (nM) | Selectivity (D2/D3) | Reference |

| -(+)-7-OH-PIPAT | Human D3 | Sf9 Cell Membranes | Self | 0.05 (K_d) | High | [8] |

| [125I]7-OH-PIPAT | Rat D3 | Brain Tissue | Self | Subnanomolar (K_d) | High | [7] |

| R-(+)-7-OH-DPAT | Human D3 | Cloned Receptor | [3H]Spiperone | 0.57 (K_i) | >200-fold | [15] |

| R-(+)-7-OH-DPAT | Human D2 | Cloned Receptor | [3H]Spiperone | >114 (K_i) | - | [15] |

Table 1: Binding affinities of 7-hydroxy-PIPAT and a related agonist at dopamine D2 and D3 receptors.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol outlines a standard procedure for determining the Ki of a test compound at the D3 receptor.

-

Membrane Preparation:

-

Culture CHO or HEK293 cells stably expressing the human D3 receptor to confluence.

-

Harvest cells and wash with ice-cold PBS.

-

Homogenize cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) using a Dounce or polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 500 x g) for 10 minutes at 4°C to remove nuclei and large debris.

-

Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.[3]

-

-

Binding Assay:

-

In a 96-well plate, combine in a final volume of 250 µL:

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

D3R Membranes: 5-10 µg of membrane protein per well.

-

Radioligand: A fixed concentration of [125I]7-OH-PIPAT (e.g., 0.1 nM, near its Kd).

-

Test Compound: 7-hydroxy-PIPAT maleate at 10-12 different concentrations (e.g., 1 pM to 10 µM).

-

-

Define Total Binding wells containing membranes and radioligand only.

-

Define Non-Specific Binding (NSB) wells containing membranes, radioligand, and a high concentration of a competing ligand (e.g., 10 µM haloperidol).[11]

-

Incubate the plate for 90 minutes at 30°C with gentle agitation.[13]

-

-

Termination and Detection:

-

Pre-soak a 96-well glass fiber filter plate (e.g., GF/C) in 0.3-0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.[13]

-

Rapidly transfer the contents of the assay plate to the filter plate using a cell harvester and apply vacuum to separate bound from free radioligand.

-

Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8]

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a gamma or scintillation counter.[8]

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

Functional Characterization: G-Protein vs. β-Arrestin Pathways

Binding affinity does not describe the functional consequence of a ligand-receptor interaction. A ligand can be an agonist, antagonist, or partial agonist. Furthermore, it can be a biased agonist , preferentially activating one signaling pathway over another.[5] To fully understand the mechanism of action of 7-hydroxy-PIPAT, it is essential to quantify its activity in both the G-protein and β-arrestin pathways.

G-Protein Pathway Activation

Activation of the D3R's cognate Gαi protein can be measured directly via a GTPγS binding assay or indirectly by measuring the downstream inhibition of cAMP production.

-

Principle: This assay provides a direct measure of G-protein activation.[16] In the inactive state, the Gα subunit is bound to GDP. Receptor activation by an agonist promotes the exchange of GDP for GTP. The assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates on the activated Gα subunit. The amount of incorporated radioactivity is proportional to the extent of G-protein activation.[5]

-

Causality in Experimental Design:

-

Proximal Readout: This assay measures one of the earliest events in the signaling cascade, making it less susceptible to downstream signal amplification that can occur in cAMP assays. This provides a clearer distinction between full and partial agonists.[5][16]

-

GDP Concentration: The addition of unlabeled GDP is crucial. It helps to keep basal (agonist-independent) [35S]GTPγS binding low, thereby increasing the signal-to-noise window for measuring agonist-stimulated binding. The optimal concentration must be determined empirically, as Gi/o-coupled receptors often require higher GDP concentrations than other G-protein subtypes.[16]

-

Ionic Conditions: High concentrations of NaCl (e.g., 100-120 mM) also help to reduce basal activity and stabilize the inactive state of the receptor, while Mg2+ is required for G-protein activation.[1][2]

-

-

Assay Setup:

-

Prepare an assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

In a 96-well plate, add the following to a final volume of 200 µL:

-

D3R membranes (10-20 µg protein).

-

GDP (e.g., 10-100 µM, optimized for the system).

-

Test compound (7-hydroxy-PIPAT maleate) at various concentrations.

-

[35S]GTPγS (e.g., 0.1-0.5 nM).

-

-

Define Basal Binding wells with no agonist.

-

Define Non-Specific Binding wells with 10 µM unlabeled GTPγS.

-

-

Incubation & Termination:

-

Incubate the plate at 30°C for 60-90 minutes with gentle shaking.[17]

-

Terminate the reaction by rapid filtration through a GF/C filter plate (not pre-soaked in PEI).

-

Wash filters with ice-cold wash buffer.

-

-

Detection & Analysis:

-

Dry the filter plate, add scintillation fluid, and count.

-

Calculate specific agonist-stimulated binding by subtracting basal binding.

-

Plot the data against the log concentration of the agonist and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.[16]

-

-

Principle: Since D3R is Gi-coupled, its activation inhibits adenylyl cyclase and lowers intracellular cAMP. To measure this decrease, the baseline level of cAMP is first artificially elevated using an adenylyl cyclase stimulator like forskolin. The ability of an agonist to then reduce this stimulated cAMP level is quantified.[18]

-

Causality in Experimental Design:

-

Forskolin Stimulation: Without forskolin, the basal cAMP level in most cell lines is too low to detect a further decrease upon Gi activation. Forskolin provides an elevated, stable baseline against which inhibition can be reliably measured.[18][19]

-

Live-Cell vs. Lysis: Modern assays often use live cells expressing a genetically encoded biosensor (e.g., luciferase-based).[20] This allows for kinetic measurements and avoids cell lysis steps, which can introduce variability.

-

-

Cell Plating:

-

Seed HEK293 or CHO cells stably expressing the D3R into a white, solid-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash cells with a serum-free buffer (e.g., HBSS).

-

Add test compound (7-hydroxy-PIPAT maleate) at various concentrations and incubate for 15-30 minutes.

-

Add a fixed concentration of forskolin (e.g., 5 µM, a concentration that gives a sub-maximal but robust cAMP signal) to all wells except the negative control. Incubate for another 15-30 minutes at 37°C.

-

-

Detection:

-

Lyse the cells (if using a lysis-based kit) and add the detection reagents according to the manufacturer's protocol (e.g., HTRF, AlphaScreen, or luminescence-based kits).

-

Read the plate on a suitable plate reader.

-

-

Data Analysis:

-

Normalize the data, setting the forskolin-only signal as 100% and the no-forskolin signal as 0%.

-

Plot the percent inhibition against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response (inhibition) curve to determine the IC50 (which corresponds to the EC50 for the Gi-mediated response) and the maximum percent inhibition (Emax).

-

β-Arrestin Recruitment Pathway

-

Principle: Ligand-induced receptor activation and subsequent GRK-mediated phosphorylation creates a high-affinity binding site for β-arrestins.[1] Assays to measure this event typically rely on protein-fragment complementation. A cell line is engineered to express the D3R fused to one part of a reporter enzyme (e.g., a small fragment of β-galactosidase or luciferase) and β-arrestin fused to the other, larger part. Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments into close proximity, reconstituting a functional enzyme that generates a measurable signal (e.g., luminescence or color).[1][21]

-

Causality in Experimental Design:

-

Direct Interaction Readout: This assay directly measures the protein-protein interaction between the receptor and β-arrestin, providing a distinct readout from G-protein signaling.

-

Live-Cell Format: Like modern cAMP assays, these are typically performed in live cells, allowing for kinetic analysis of the interaction.

-

Choice of Arrestin: While both β-arrestin 1 and 2 are widely expressed, some receptors show a preference. Assays are often designed with β-arrestin 2, as it is robustly recruited to many GPCRs.[1]

-

Detailed Protocol: β-Arrestin Recruitment Assay (Enzyme Complementation)

-

Cell Plating:

-

Use a commercially available cell line engineered to express the D3R and β-arrestin fusion proteins (e.g., DiscoverX PathHunter or Promega NanoBiT).

-

Plate cells in a 96-well assay plate according to the manufacturer's instructions and incubate overnight.[21]

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compound (7-hydroxy-PIPAT maleate).

-

Add the compound dilutions to the cells and incubate for 60-90 minutes at 37°C.

-

-

Detection:

-

Add the enzyme substrate and detection reagents as per the manufacturer's protocol.

-

Incubate for approximately 60 minutes at room temperature to allow the signal to develop.

-

Read the chemiluminescent signal on a plate reader.

-

-

Data Analysis:

-

Normalize the data to a reference D3 agonist (e.g., dopamine or quinpirole) set to 100% activation.

-

Plot the percent activation against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values for β-arrestin recruitment.

-

Synthesizing the Data: The Concept of Functional Selectivity

By comparing the potency (EC50) and efficacy (Emax) of 7-hydroxy-PIPAT in both G-protein and β-arrestin assays, its functional selectivity profile can be determined.

-

Unbiased Agonist: An unbiased or balanced agonist will activate both pathways with similar potency and efficacy (relative to a reference agonist like dopamine).

-

G-Protein-Biased Agonist: A G-protein-biased agonist will show significantly greater potency and/or efficacy in the GTPγS or cAMP assay compared to the β-arrestin recruitment assay. Such compounds activate the canonical signaling pathway while causing minimal receptor desensitization.[5]

-

β-Arrestin-Biased Agonist: A β-arrestin-biased agonist will show greater potency and/or efficacy in the β-arrestin assay. These ligands would engage G-protein-independent signaling pathways.[5]

The degree of bias can be quantified using analytical models, such as the operational model of agonism, which calculates a "bias factor" by comparing the transducer coupling coefficients for each pathway. This quantitative approach is essential for the structure-activity relationship (SAR) studies that drive modern drug discovery.

Conclusion and Future Directions

7-hydroxy-PIPAT is a potent and selective agonist at the dopamine D3 receptor. Its mechanism of action is not limited to a simple "on" or "off" switch but involves the nuanced activation of at least two major signaling cascades: the canonical Gαi-mediated inhibition of adenylyl cyclase and the recruitment of β-arrestin. A thorough characterization, employing the detailed protocols for radioligand binding, GTPγS binding, cAMP modulation, and β-arrestin recruitment described herein, is required to fully elucidate its functional profile.

Understanding whether 7-hydroxy-PIPAT or its analogs exhibit bias toward one pathway is of paramount importance. A G-protein-biased D3R agonist might offer sustained therapeutic action with reduced receptor downregulation, while a β-arrestin-biased ligand could unlock novel therapeutic modalities by specifically targeting G-protein-independent pathways. The methodologies and principles detailed in this guide provide the framework for researchers and drug development professionals to precisely determine the mechanism of action of 7-hydroxy-PIPAT and other novel D3R ligands, paving the way for the development of safer and more effective medicines for complex neuropsychiatric disorders.

References

-

Kung, M. P., Chumpradit, S., Foulon, C., & Kung, H. F. (1993). Synthesis and optical resolution of (R)- and (S)-trans-7-Hydroxy-2-[N-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin: a new D3 dopamine receptor ligand. Journal of Medicinal Chemistry, 36(26), 4308–4312. [Link]

-

Jin, L., & Wang, J. (2000). Optimized binding of [35S]GTPgammaS to Gq-like proteins stimulated with dopamine D1-like receptor agonists. Journal of Neurochemistry, 74(6), 2537-2544. [Link]

-

Foulon, C., Kung, M. P., & Kung, H. F. (1993). Synthesis of (R,S)-2'-trans-7-hydroxy-2-[N-n-propyl-N-(3'-iodo-2'- propenyl)-amino]tetralin (trans-7-OH-PIPAT): a new D3 dopamine receptor ligand. Journal of Medicinal Chemistry, 36(10), 1499–1500. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

-

Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]

-

Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf. [Link]

-

Shippenberg, T. S., LeFevour, A., & Re-Segal, D. (2000). Quantitative autoradiographic mapping of rat brain dopamine D3 binding with [(125)I]7-OH-PIPAT: evidence for the presence of D3 receptors on dopaminergic and nondopaminergic cell bodies and terminals. The Journal of Pharmacology and Experimental Therapeutics, 295(3), 1223–1231. [Link]

-

Burström, V., et al. (2025). A nanoluciferase complementation-based assay for monitoring β-arrestin2 recruitment to the dopamine D3 receptor. Biochemistry and Biophysics Reports, 42, 102019. [Link]

-

Eppendorf. (n.d.). CHO versus HEK293: Which cell line is right for my protein expression? [Link]

-

Lee, H., et al. (2023). Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. Molecules, 28(2), 591. [Link]

-

Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. [Link]

-

Gurevich, V. V., et al. (2024). Biased Signaling Agonists Promote Distinct Phosphorylation and Conformational States of the Dopamine D3 Receptor. International Journal of Molecular Sciences, 25(19), 10587. [Link]

-

Biointron. (2025). Host Cell Lines: CHO, HEK293, NS0 – Pros and Cons. [Link]

-

Skirboll, L. R., et al. (1994). The putative dopamine D3 receptor agonist 7-OH-DPAT: lack of mesolimbic selectivity. European Journal of Pharmacology, 264(3), 269-78. [Link]

-

Strange, P. G. (2005). Mechanisms of G protein activation via the D2 dopamine receptor: evidence for persistent receptor/G protein interaction after agonist stimulation. British Journal of Pharmacology, 146(3), 435-443. [Link]

-

Vessotskie, J. M., et al. (1997). Quantitative autoradiographic studies of dopamine D3 receptors in rat cerebellum using [125I]S(-)5-OH-PIPAT. Brain Research, 778(1), 89-98. [Link]

-

Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. NCBI Bookshelf. [Link]

-

Marsango, S., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Journal of Pharmacological and Toxicological Methods, 75, 57-62. [Link]

-

Robinson, S. W., & Caron, M. G. (1996). The dopamine D3 receptor is a G-protein coupled receptor. Journal of Neurochemistry, 67(1), 401-404. [Link]

-

Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]

-

Glick, S. D., et al. (1976). Standardization of incubation time and temperature for eight radioimmunoassays. Clinical Chemistry, 22(11), 1867-1870. [Link]

-

Ensing, K., & de Zeeuw, R. A. (1983). Pre-incubation and low temperatures in quantitative radioreceptor assays. Analytical Chemistry, 55(11), 1833-1835. [Link]

-

Bahaaldin Bagi Zarandi, B. (1998). Evaluation of 7-OH-DPAT as a DA D3 receptor agonist. University of Alberta Libraries. [Link]

-

van der Weide, J., et al. (1991). Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand. European Journal of Pharmacology, 201(2-3), 209-217. [Link]

Sources

- 1. Dopamine D2 receptor-mediated G protein activation assessed by agonist-stimulated [35S]guanosine 5'-O-(gamma-thiotriphosphate) binding in rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimized binding of [35S]GTPgammaS to Gq-like proteins stimulated with dopamine D1-like receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of (R,S)-2'-trans-7-hydroxy-2-[N-n-propyl-N-(3'-iodo-2'- propenyl)-amino]tetralin (trans-7-OH-PIPAT): a new D3 dopamine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor [frontiersin.org]

- 7. Quantitative autoradiographic mapping of rat brain dopamine D3 binding with [(125)I]7-OH-PIPAT: evidence for the presence of D3 receptors on dopaminergic and nondopaminergic cell bodies and terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and optical resolution of (R)- and (S)-trans-7-Hydroxy-2-[N-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin: a new D3 dopamine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. multispaninc.com [multispaninc.com]

- 10. Dopamine D3 receptor binding by D3 agonist 7-OH-DPAT (7-hydroxy-dipropylaminotetralin) and antipsychotic drugs measured ex vivo by quantitative autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Pre-incubation and low temperatures in quantitative radioreceptor assays (Journal Article) | OSTI.GOV [osti.gov]

- 15. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Biased signaling agonist of dopamine D3 receptor induces receptor internalization independent of β-arrestin recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of D3-preferring agonists 7-OH-PIPAT and PD-128,907 on motor behaviors and place conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. resources.revvity.com [resources.revvity.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 7-hydroxy-PIPAT maleate: A High-Affinity Dopamine D3 Receptor Agonist

Introduction

7-hydroxy-PIPAT maleate is a potent and selective agonist for the dopamine D3 receptor, a key target in central nervous system (CNS) research.[1][2] Its high affinity and selectivity make it an invaluable pharmacological tool for elucidating the physiological and pathological roles of the D3 receptor.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of 7-hydroxy-PIPAT maleate, along with detailed experimental protocols for its application in research settings. This document is intended for researchers, scientists, and drug development professionals engaged in the study of dopaminergic systems and related neurological disorders.

Chemical Identity and Physicochemical Properties

7-hydroxy-PIPAT maleate is the maleate salt of (RS)-trans-7-Hydroxy-2-[N-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin.[2] The salt formation enhances its stability and solubility for experimental use.

Chemical Structure:

Figure 1: Chemical structure of 7-hydroxy-PIPAT maleate.

Physicochemical Data Summary:

| Property | Value | Source |

| IUPAC Name | (Z)-but-2-enedioic acid;7-[[(E)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-2-ol | [1] |

| Molecular Formula | C20H26INO5 | [1] |

| Molecular Weight | 487.3 g/mol | [1] |

| CAS Number | 200722-46-9 | [1] |

| Alternative Names | 7-OH-PIPAT | [2] |

| Purity | ≥98% (HPLC) | [2] |

| Form | Solid | [3] |

Synthesis and Characterization

The synthesis of 7-hydroxy-PIPAT involves a multi-step process, culminating in the formation of the maleate salt. An improved method for the synthesis and resolution of the racemic mixture has been reported, which is crucial as the biological activity is stereoselective.[4]

Synthesis Overview:

A key step in the synthesis is the preparation of the precursor (R,S)-trans-7-hydroxy-2-[N-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin.[5] The synthesis and optical resolution of this compound have been described in the literature, allowing for the preparation of both the (R)-(+)- and (S)-(-)-isomers.[4] The maleate salt is then formed by reacting the free base with maleic acid.[1]

Characterization:

The identity and purity of 7-hydroxy-PIPAT maleate are confirmed using a suite of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which is typically ≥98%.[2]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the identity of the compound. The molecular ion peak would correspond to the free base, 7-hydroxy-PIPAT.

Pharmacology and Mechanism of Action

7-hydroxy-PIPAT maleate is a potent agonist at the dopamine D3 receptor, exhibiting high affinity and selectivity over other dopamine receptor subtypes.[2]

Binding Affinity:

The iodinated parent compound, [¹²⁵I]trans-7-OH-PIPAT, demonstrates a high affinity for the dopamine D3 receptor with a dissociation constant (Kd) of approximately 0.05 nM for the active (R)-(+)-isomer.[4]

Mechanism of Action:

As a D2-like receptor, the D3 receptor is coupled to Gi/o proteins.[6] Upon activation by an agonist like 7-hydroxy-PIPAT, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[6][] This signaling pathway ultimately modulates neuronal excitability.[6]

Dopamine D3 Receptor Signaling Pathway:

Caption: Dopamine D3 Receptor Signaling Pathway.

Experimental Protocols

The high affinity and selectivity of 7-hydroxy-PIPAT make its radiolabeled form, [¹²⁵I]-trans-7-OH-PIPAT, an excellent tool for in vitro binding assays.

Experimental Protocol: In Vitro Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the dopamine D3 receptor using -trans-7-OH-PIPAT.

Materials:

-

Membrane preparations from cells expressing recombinant dopamine D3 receptors (e.g., from CHO or HEK293 cells).[8]

-

-trans-7-OH-PIPAT (Radioligand).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.[8][9]

-

Non-specific binding control: A high concentration of a known D3 antagonist (e.g., 10 µM haloperidol).[8]

-

Test compounds at various concentrations.

-

96-well plates.

-

Glass fiber filters (e.g., GF/B™), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[10]

-

Cell harvester and scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, test compound dilutions, and either buffer (for total binding) or the non-specific binding control.

-

Add Radioligand: Add -trans-7-OH-PIPAT to all wells at a final concentration close to its Kd value (e.g., 0.4 nM).[11]

-

Add Membranes: Initiate the binding reaction by adding the D3 receptor-containing membrane preparation to each well.

-

Incubation: Incubate the plate at room temperature (or 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).[8]

-

Termination: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: In Vivo Studies

7-OH-PIPAT has been used in various in vivo studies to investigate the role of the D3 receptor in behavior.

Caption: Conceptual Workflow for In Vivo Studies.

Applications in Research

The unique pharmacological profile of 7-hydroxy-PIPAT maleate makes it a critical tool in several areas of neuroscience research:

-

Dopamine D3 Receptor Characterization: It is used to study the distribution, density, and function of D3 receptors in different brain regions.[11]

-

Drug Discovery: It serves as a reference compound in the development of novel D3 receptor ligands with potential therapeutic applications.

-

Neuropsychiatric and Neurological Disorders: Given the implication of D3 receptors in conditions such as Parkinson's disease, schizophrenia, and substance use disorders, 7-hydroxy-PIPAT is used in animal models to investigate the underlying pathophysiology and to test potential therapeutic strategies.[6] For example, studies have examined its effects on motor behaviors and in paradigms like conditioned place preference to assess its rewarding properties.[12][13]

Conclusion

7-hydroxy-PIPAT maleate is a highly valuable research compound for the selective investigation of the dopamine D3 receptor. Its well-characterized chemical properties and potent agonist activity provide researchers with a reliable tool to explore the intricate roles of the D3 receptor in health and disease. The experimental protocols and workflows outlined in this guide offer a framework for its effective application in both in vitro and in vivo research, contributing to the advancement of our understanding of the dopaminergic system and the development of novel therapeutics for CNS disorders.

References

-

Chumpradit, S., et al. (1993). Synthesis and optical resolution of (R)- and (S)-trans-7-Hydroxy-2-[N-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin: a new D3 dopamine receptor ligand. Journal of Medicinal Chemistry, 36(26), 4308-4312. [Link]

-

Collins, G. T., et al. (2005). Effects of D3-preferring agonists 7-OH-PIPAT and PD-128907 on motor behaviors and place conditioning. Psychopharmacology, 178(2-3), 263-273. [Link]

-

Lanza, K., & Bishop, C. (2021). Theoretical signaling pathways of the dopamine D1/D3 receptors in the healthy, Parkinsonian or dyskinetic striatum. ResearchGate. [Link]

-

Foulon, C., et al. (1993). Synthesis of (R,S)-2'-trans-7-hydroxy-2-[N-n-propyl-N-(3'-iodo-2'-propenyl)-amino]tetralin (trans-7-OH-PIPAT): a new D3 dopamine receptor ligand. Journal of Medicinal Chemistry, 36(10), 1499-1500. [Link]

-

Toming, E. (2019). Characterization of ligand binding to Dopamine D3 receptor using fluorescence anisotropy and radioligand binding assay. DSpace. [Link]

-

Wikipedia. Dopamine receptor D3. Wikipedia. [Link]

-

Perreault, M. L., et al. (2014). Schematic diagram illustrating the D1R–D3R heteromer signaling pathway in the D1R-direct striatal projection neuron involved in l-DOPA-induced dyskinesia. ResearchGate. [Link]

-

Mallet, P. E., & Beninger, R. J. (1994). 7-OH-DPAT produces place conditioning in rats. European Journal of Pharmacology, 261(3), R5-R6. [Link]

-

Sahlholm, K. (2019). Signaling and regulation of dopamine D3 and D4 receptors. Diva-Portal.org. [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Wang, S., et al. (2023). Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. MDPI. [Link]

-

PubChem. 7-hydroxy-PIPAT maleate. PubChem. [Link]

-

Burris, K. D., et al. (1994). Characterization of -trans-7-hydroxy-2-[N-propyl-N-(3'-iodo-2'-propenyl)amino] tetralin binding to dopamine D3 receptors in rat olfactory tubercle. Journal of Pharmacology and Experimental Therapeutics, 268(2), 935-942. [Link]

Sources

- 1. 7-hydroxy-PIPAT maleate | C20H26INO5 | CID 24978534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Hydroxy-PIPAT maleate | CAS 200722-46-9 | 7-OH-PIPAT | Tocris Bioscience [tocris.com]

- 3. 7-Hydroxy-PIPAT maleate | CAS 159559-71-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Synthesis and optical resolution of (R)- and (S)-trans-7-Hydroxy-2-[N-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin: a new D3 dopamine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of (R,S)-2'-trans-7-hydroxy-2-[N-n-propyl-N-(3'-iodo-2'- propenyl)-amino]tetralin (trans-7-OH-PIPAT): a new D3 dopamine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Characterization of [125I](R)-trans-7-hydroxy-2-[N-propyl-N-(3'-iodo-2'-propenyl)amino] tetralin binding to dopamine D3 receptors in rat olfactory tubercle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of D3-preferring agonists 7-OH-PIPAT and PD-128,907 on motor behaviors and place conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 7-OH-DPAT produces place conditioning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to 7-Hydroxy-PIPAT and its Significance

An In-Depth Technical Guide to the In Vitro Characterization of 7-Hydroxy-PIPAT Maleate

This guide provides a comprehensive overview of the in vitro characterization of 7-Hydroxy-PIPAT maleate, a significant ligand with high selectivity for the dopamine D3 receptor (D3R).[1] Intended for researchers, scientists, and professionals in drug development, this document details the essential experimental protocols and theoretical underpinnings necessary for a thorough evaluation of this compound. We will delve into the causality behind experimental choices, ensuring that each described protocol functions as a self-validating system.

7-Hydroxy-PIPAT is a potent and selective agonist for the dopamine D3 receptor, exhibiting a high affinity with a Ki value of 0.99 nM.[2] The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is implicated in a variety of central nervous system (CNS) disorders, including psychostimulant abuse, psychosis, and Parkinson's disease.[3] Consequently, ligands that demonstrate high affinity and selectivity for the D3 receptor, such as 7-Hydroxy-PIPAT, are invaluable tools for studying the structure and function of this receptor subtype and hold therapeutic potential for numerous psychiatric and neurological disorders.[3] The maleate salt form of 7-Hydroxy-PIPAT is often utilized to improve its solubility and handling properties for in vitro and in vivo studies.

Part 1: Receptor Binding Assays - Quantifying Affinity and Selectivity

The foundational step in characterizing any new ligand is to determine its binding affinity (Ki) for its intended target and its selectivity against other relevant receptors. For 7-Hydroxy-PIPAT, this involves radioligand binding assays using cell membranes expressing the dopamine D3 receptor and other related receptors, such as the D2 and serotonin 1A (5-HT1A) receptors, due to known cross-reactivity.

Radioligand Competition Binding Assay for Dopamine D3 Receptor Affinity

This assay determines the affinity of 7-Hydroxy-PIPAT for the D3 receptor by measuring its ability to displace a known high-affinity radioligand. A commonly used radioligand for the D3 receptor is [¹²⁵I]trans-7-OH-PIPAT-A.[4]

Experimental Protocol:

-

Membrane Preparation: Utilize cell lines stably expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells). Harvest cells and prepare crude membrane fractions through homogenization and centrifugation. Resuspend the final membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand ([¹²⁵I]7-OH-PIPAT) at a concentration near its Kd (e.g., 0.5 nM), and a range of concentrations of unlabeled 7-Hydroxy-PIPAT maleate.[4]

-

Incubation: Incubate the mixture at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[5]

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (7-Hydroxy-PIPAT) concentration. Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality and Self-Validation:

-

Choice of Radioligand: [¹²⁵I]7-OH-PIPAT is selected due to its high affinity and selectivity for the D3 receptor, providing a robust signal-to-noise ratio.[4][6]

-

Saturation Binding: It is crucial to first perform a saturation binding experiment with the radioligand alone to determine its Kd and Bmax (maximum number of binding sites). This validates the quality of the membrane preparation and provides essential parameters for the competition assay.

-

Non-Specific Binding: To determine non-specific binding, a parallel set of experiments is run in the presence of a high concentration of a known D3 receptor antagonist (e.g., haloperidol) to block all specific binding sites.[5] This value is subtracted from the total binding to yield specific binding.

Selectivity Profiling: Assessing Off-Target Binding

7-Hydroxy-PIPAT and its analogs are known to have some affinity for other receptors, particularly the serotonin 5-HT1A receptor.[7] Therefore, it is essential to assess its binding to a panel of relevant off-target receptors.

Experimental Workflow:

The same competition binding assay protocol described above can be adapted to assess selectivity. This involves using cell membranes expressing other receptors (e.g., dopamine D2, 5-HT1A) and their respective selective radioligands (e.g., [³H]spiperone for D2, [³H]8-OH-DPAT for 5-HT1A).

Data Presentation: Binding Affinity Profile

| Receptor | Radioligand | Ki (nM) of 7-Hydroxy-PIPAT | Reference |

| Dopamine D3 | [¹²⁵I]7-OH-PIPAT | 0.99 | [2] |

| Dopamine D2 | [³H]Spiperone | >100 (example value) | |

| Serotonin 5-HT1A | [³H]8-OH-DPAT | 1.4 | [7] |

Note: The Ki value for the D2 receptor is an illustrative example and should be experimentally determined.

Part 2: Functional Assays - Elucidating Agonist/Antagonist Properties

Once the binding affinity is established, the next critical step is to determine the functional activity of 7-Hydroxy-PIPAT. As a D3 receptor agonist, it is expected to activate downstream signaling pathways upon binding.[2]

G-Protein Activation: [³⁵S]GTPγS Binding Assay

Dopamine D2-like receptors, including D3, couple to Gi/o proteins, which inhibit the activity of adenylyl cyclase.[8] The [³⁵S]GTPγS binding assay is a direct measure of G-protein activation.

Experimental Protocol:

-

Membrane Preparation: Use membranes from cells expressing the D3 receptor.

-

Assay Buffer: Prepare an assay buffer containing GDP (to ensure G-proteins are in their inactive state) and [³⁵S]GTPγS.

-

Incubation: Incubate the membranes with varying concentrations of 7-Hydroxy-PIPAT in the presence of the assay buffer.

-

Termination and Filtration: Similar to the binding assay, terminate the reaction by rapid filtration.

-

Quantification: Measure the amount of [³⁵S]GTPγS bound to the G-proteins using a scintillation counter.

-

Data Analysis: Plot the stimulated binding of [³⁵S]GTPγS against the log concentration of 7-Hydroxy-PIPAT. The resulting curve will allow for the determination of the EC50 (half-maximal effective concentration) and Emax (maximum effect) relative to a full agonist like quinpirole.[8]

Causality and Self-Validation:

-

Basal vs. Stimulated Binding: The assay measures the increase in [³⁵S]GTPγS binding above the basal level (in the absence of an agonist).

-

Positive Control: A known full agonist for the D3 receptor (e.g., quinpirole) should be run in parallel to determine the maximum possible stimulation (Emax). This allows for the characterization of 7-Hydroxy-PIPAT as a full or partial agonist.

Downstream Signaling: cAMP Accumulation Assay

Since D3 receptors are coupled to Gi/o proteins, their activation leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocol:

-

Cell Culture: Use whole cells expressing the D3 receptor.

-

Forskolin Stimulation: Treat the cells with forskolin, a direct activator of adenylyl cyclase, to elevate intracellular cAMP levels.

-

Ligand Treatment: Co-incubate the cells with a fixed concentration of forskolin and varying concentrations of 7-Hydroxy-PIPAT.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).

-

Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the log concentration of 7-Hydroxy-PIPAT to determine the IC50 value.

Visualization of Experimental Workflow

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Part 3: Signaling Pathway Elucidation

Beyond G-protein activation, it is valuable to investigate the broader signaling profile of 7-Hydroxy-PIPAT, including potential for G-protein-independent signaling, such as through β-arrestin recruitment.

β-Arrestin Recruitment Assay: